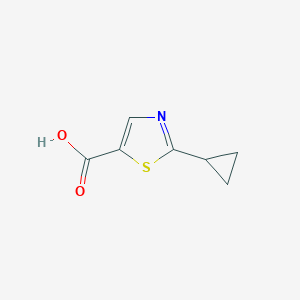

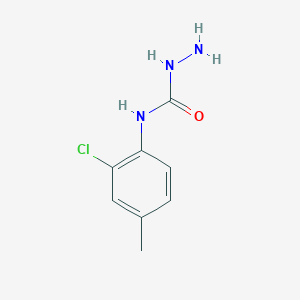

2-(6-amino-1H-indol-1-yl)-N-methylacetamide

Descripción general

Descripción

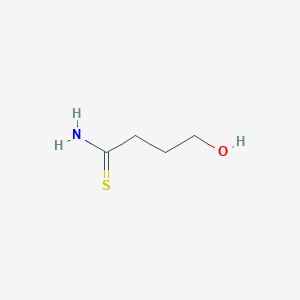

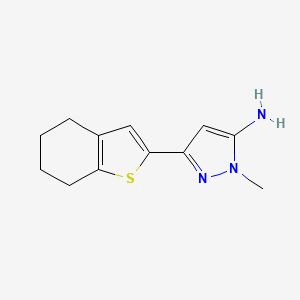

2-(6-amino-1H-indol-1-yl)-N-methylacetamide (2-AIMA) is a synthetic compound composed of an indole ring, a methyl group, and an acetamide group. It is a versatile compound with numerous applications in scientific research and laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

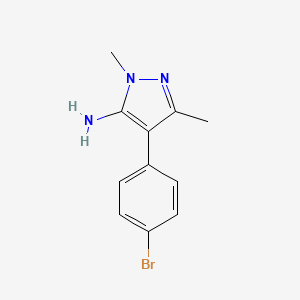

A study by Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of novel heterocyclic substances using 2-arylhydrazononitriles. They synthesized indolyl-5-amino-2-phenyl-1,2,3-triazoles and cyanoacetamides, demonstrating strong antimicrobial activities against various bacteria and yeast. This research indicates the potential of derivatives of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide in antimicrobial applications (Behbehani et al., 2011).

Antidepressant Effects

Zanos et al. (2016) studied the antidepressant actions of ketamine metabolites, specifically hydroxynorketamine (HNK), derived from N-methyl-d-aspartate receptor (NMDAR) antagonists. Their findings suggest that certain metabolites, structurally related to 2-(6-amino-1H-indol-1-yl)-N-methylacetamide, could have rapid antidepressant effects independent of NMDAR inhibition (Zanos et al., 2016).

Inducers of Erythroleukemic Differentiation

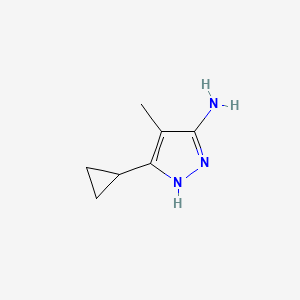

Reuben et al. (1978) investigated compounds structurally related to hexamethylenebisacetamide, including N-methylacetamide, for their potential to induce erythroid differentiation in murine erythroleukemia cells. They found that effective inducing agents have a balance of hydrophilic and hydrophobic properties, similar to the structure of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide (Reuben et al., 1978).

Molecular Imaging and Diagnosis

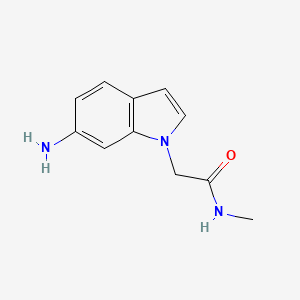

Wang et al. (2019) developed a ratiometric fluorescent probe for monitoring endogenous methylglyoxal (MGO) in living cells and diabetic blood samples, using a reaction with 2-aminoacetamide. This research highlights the potential for derivatives of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide in molecular imaging and clinical diagnosis (Wang et al., 2019).

Spectroscopy and Chemical Analysis

Ji et al. (2020) conducted a study on N-methylacetamide, focusing on its infrared spectrum and its fine components, useful for understanding the formation of the amide infrared spectrum in organic chemistry and analytical chemistry. This research may inform the spectroscopic analysis of compounds like 2-(6-amino-1H-indol-1-yl)-N-methylacetamide (Ji et al., 2020).

Propiedades

IUPAC Name |

2-(6-aminoindol-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-6H,7,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQUBVRNEMJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1096264-36-6 | |

| Record name | 2-(6-amino-1H-indol-1-yl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)

![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)